2-Chloro-5,6,7,8-tetrahydroquinoline
Overview
Description
2-Chloro-5,6,7,8-tetrahydroquinoline (2-Cl-THQ) is an organic compound belonging to the quinoline family, which is a heterocyclic aromatic compound with a fused benzene ring and a pyridine ring. It is a colorless, odorless, and crystalline solid that is insoluble in water. 2-Cl-THQ is primarily used in organic synthesis, as a reagent, and as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
- This compound could be used in the development of new drugs . For example, heteroaryl compounds, which could potentially include “2-Chloro-5,6,7,8-tetrahydroquinoline”, have been used in the treatment of diseases and disorders related to the CXCR4 pathway .
- Quinoline derivatives, which could potentially be synthesized using “2-Chloro-5,6,7,8-tetrahydroquinoline”, have been evaluated for treating osteoarthritis . These are amino-acetamide inhibitors of aggrecanase-2 .
Pharmaceutical Research
Synthesis of Quinoline Derivatives
Antimicrobial Activity
- “2-Chloro-5,6,7,8-tetrahydroquinoline” could be used as a building block in the synthesis of more complex chemical compounds . The specific methods and outcomes would depend on the exact nature of the synthesis being conducted .
- This compound could potentially be used in the development of new materials . For example, it could be used in the synthesis of polymers or other materials with unique properties .
Chemical Synthesis
Material Science
Chromatography
properties
IUPAC Name |
2-chloro-5,6,7,8-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXMRCHYHAWERW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50524403 | |
Record name | 2-Chloro-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50524403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,6,7,8-tetrahydroquinoline | |
CAS RN |
21172-88-3 | |
Record name | 2-Chloro-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50524403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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